molecular formula C17H15ClN2O5 B11497883 3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid

3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid

Cat. No.: B11497883
M. Wt: 362.8 g/mol
InChI Key: LMCIJGFPFDTQFA-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid is an organic compound that features a combination of aromatic rings, a nitro group, a chloro group, and an amide linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Halogenation: Chlorination of the aromatic ring.

    Amidation: Formation of the amide bond through reaction with phenylacetic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Reduction of Nitro Group: Formation of 2-chloro-5-aminophenyl derivative.

    Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often studied for their potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid would depend on its specific biological target. Generally, compounds with nitro and chloro groups can interact with biological macromolecules through various pathways, including:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid: can be compared with other nitroaromatic compounds and amide derivatives.

Uniqueness

    Structural Features: The combination of nitro, chloro, and amide groups in a single molecule.

    Biological Activity: Potential unique biological activities due to its specific structure.

Properties

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C17H15ClN2O5/c18-14-7-6-12(20(24)25)9-13(14)15(10-17(22)23)19-16(21)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,19,21)(H,22,23)

InChI Key

LMCIJGFPFDTQFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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